molecular formula C14H18N4O3 B2381518 1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034378-74-8

1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No. B2381518
CAS RN: 2034378-74-8
M. Wt: 290.323
InChI Key: MLSUAUSBDTVPLO-UHFFFAOYSA-N
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Description

The compound “1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a pyrrole ring, an oxadiazole ring, and a tetrahydro-2H-pyran ring. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

Without specific experimental data or literature, it’s difficult to predict the exact chemical reactions involving this compound. Its reactivity would likely be influenced by the functional groups present in its structure .

Scientific Research Applications

Anticancer Research

The compound’s structural features suggest potential anticancer properties. Researchers have investigated its effects on tumor cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis. Further studies are needed to elucidate its precise mode of action and evaluate its efficacy against specific cancer types .

Neuroprotection and Neurodegenerative Diseases

Given its pyrrole and oxadiazole moieties, this compound may offer neuroprotective effects. Researchers have explored its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. It could be a promising candidate for treating neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .

Anti-Inflammatory Properties

The compound’s oxadiazole ring is associated with anti-inflammatory activity. Studies have investigated its impact on inflammatory pathways, including cytokine modulation and NF-κB inhibition. It may find applications in managing chronic inflammatory disorders .

Antimicrobial Activity

Preliminary research suggests that this compound exhibits antimicrobial effects against bacteria and fungi. Its unique structure warrants further investigation to determine its potential as a novel antimicrobial agent .

Cardiovascular Applications

The tetrahydro-2H-pyran-4-yl group in the compound could be relevant for cardiovascular research. It might influence vascular tone, platelet aggregation, or endothelial function. Researchers have explored its effects on blood pressure regulation and vascular health .

Synthetic Chemistry and Medicinal Chemistry

Beyond its biological applications, this compound serves as an interesting synthetic target. Chemists study its synthesis routes, reactivity, and derivatization possibilities. Medicinal chemists explore modifications to enhance its pharmacological properties or develop related analogs .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological targets through its various functional groups .

Safety and Hazards

Without specific safety data or hazard information, it’s difficult to comment on the potential risks associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could focus on elucidating the synthesis, reactivity, mechanism of action, and safety profile of this compound. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

1-methyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-18-6-2-3-11(18)14(19)15-9-12-16-13(17-21-12)10-4-7-20-8-5-10/h2-3,6,10H,4-5,7-9H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSUAUSBDTVPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NCC2=NC(=NO2)C3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

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